molecular formula C13H15N3O5 B11741952 Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate

Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate

Cat. No.: B11741952
M. Wt: 293.27 g/mol
InChI Key: ULRPPOHADGTPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate is a complex organic compound with a molecular formula of C13H15N3O5. This compound is notable for its unique structure, which includes both nitro and methoxyamino functional groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 4-aminobenzoate with 3-(methoxyamino)-2-nitroprop-2-enal under specific conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl 4-[[3-(methoxyamino)-2-aminoprop-2-enylidene]amino]benzoate .

Scientific Research Applications

Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate

InChI

InChI=1S/C13H15N3O5/c1-3-21-13(17)10-4-6-11(7-5-10)14-8-12(16(18)19)9-15-20-2/h4-9,15H,3H2,1-2H3

InChI Key

ULRPPOHADGTPPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-]

Origin of Product

United States

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